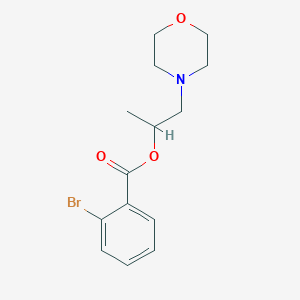
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate, also known as MPB, is a chemical compound that has been extensively studied for its biochemical and physiological effects. MPB is widely used in scientific research as a tool for investigating the mechanisms of various biological processes.
Mécanisme D'action
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels. 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate may also interact with other proteins and molecules in the cell, which could contribute to its biological effects.
Biochemical and Physiological Effects:
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and ion channels, which could contribute to its effects on nerve transmission and other biological processes. 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological effects. However, there are also some limitations to its use. 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Orientations Futures
There are several future directions for research on 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate. One area of interest is the development of new derivatives of 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate with improved biological activity and reduced toxicity. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate. Finally, 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate could be investigated as a potential therapeutic agent for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Méthodes De Synthèse
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate can be synthesized by reacting 2-bromobenzoic acid with morpholine and isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through an intermediate, which is then converted to 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate by the addition of a suitable solvent. The purity of 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate has been used extensively in scientific research to investigate various biological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. 1-(Morpholin-4-yl)propan-2-yl 2-bromobenzoate has also been shown to inhibit the activity of certain ion channels, such as the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
Propriétés
Formule moléculaire |
C14H18BrNO3 |
|---|---|
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
1-morpholin-4-ylpropan-2-yl 2-bromobenzoate |
InChI |
InChI=1S/C14H18BrNO3/c1-11(10-16-6-8-18-9-7-16)19-14(17)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3 |
Clé InChI |
AILYVIRIWNVSDL-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Br |
SMILES canonique |
CC(CN1CCOCC1)OC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)

![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)










